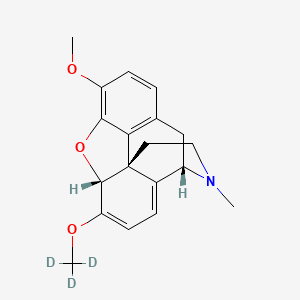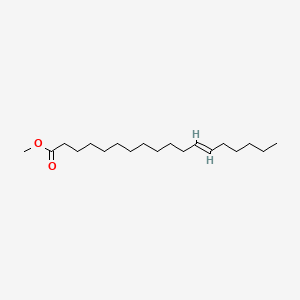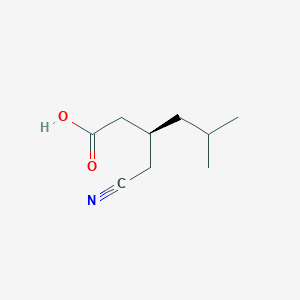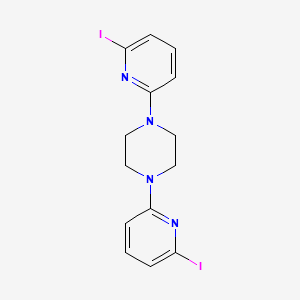![molecular formula C9H3F6NO2 B13434316 1,1'-(2,6-Pyridinediyl)bis[2,2,2-trifluoroethanone]](/img/structure/B13434316.png)
1,1'-(2,6-Pyridinediyl)bis[2,2,2-trifluoroethanone]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(2,6-Pyridinediyl)bis[2,2,2-trifluoroethanone] is a chemical compound with the molecular formula C9H3F6NO2 and a molecular weight of 271.116 g/mol . This compound is characterized by the presence of two trifluoroethanone groups attached to a pyridine ring, making it a unique and valuable compound in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-(2,6-Pyridinediyl)bis[2,2,2-trifluoroethanone] can be synthesized through the ligand substitution and reduction reactions of dialkylcobalt bis(pyridine) complexes. The preparation involves the use of 2,6-pyridinediketimine cobalt(I) and cobalt(II) alkylated species. Additionally, it can be prepared by the enantioselective addition of diethylzinc to aldehydes using pyridinemethanols as chiral ligands.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,1’-(2,6-Pyridinediyl)bis[2,2,2-trifluoroethanone] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Ligand substitution reactions are common, where the trifluoroethanone groups can be replaced with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include dialkylcobalt bis(pyridine) complexes, diethylzinc, and various oxidizing and reducing agents. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Scientific Research Applications
1,1’-(2,6-Pyridinediyl)bis[2,2,2-trifluoroethanone] has several scientific research applications, including:
Chemistry: Used in the synthesis of chiral ligands for enantioselective reactions.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the preparation of specialized materials and catalysts.
Mechanism of Action
The mechanism of action of 1,1’-(2,6-Pyridinediyl)bis[2,2,2-trifluoroethanone] involves its ability to act as a ligand in coordination chemistry. It can form stable complexes with various metal ions, influencing their reactivity and stability. The molecular targets and pathways involved include the coordination sites on metal ions and the specific interactions between the compound and the metal centers.
Comparison with Similar Compounds
Similar Compounds
1,1’-(2,6-Pyridinediyl)bis(3-methylimidazolium) dibromide: This compound has a similar pyridine-based structure but with different substituents.
2,6-Bis(3-methylimidazol-3-ium-1-yl)pyridine: Another similar compound with imidazolium groups instead of trifluoroethanone groups.
Uniqueness
1,1’-(2,6-Pyridinediyl)bis[2,2,2-trifluoroethanone] is unique due to the presence of trifluoroethanone groups, which impart distinct chemical properties and reactivity compared to other similar compounds. Its ability to form stable complexes with metal ions and its use in enantioselective synthesis make it a valuable compound in various scientific research applications.
Properties
Molecular Formula |
C9H3F6NO2 |
|---|---|
Molecular Weight |
271.12 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-[6-(2,2,2-trifluoroacetyl)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C9H3F6NO2/c10-8(11,12)6(17)4-2-1-3-5(16-4)7(18)9(13,14)15/h1-3H |
InChI Key |
APGWCIWYSVWTQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)C(F)(F)F)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-ethoxyphosphoryl]oxymethyl propan-2-yl carbonate](/img/structure/B13434238.png)
![N-[1-[1-[4-(4-Morpholinyl)phenyl]-1H-tetrazol-5-yl]cyclopentyl]-1H-indole-3-ethanamine](/img/structure/B13434244.png)
![2-Bromo-1-[3-(phenylmethoxy)phenyl]-1-propanone](/img/structure/B13434246.png)









